molecular formula C16H14N4OS2 B12769458 5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide CAS No. 64686-94-8

5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide

Cat. No.: B12769458
CAS No.: 64686-94-8
M. Wt: 342.4 g/mol
InChI Key: ADQMXLVAJQXFLM-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with phenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site, thereby blocking substrate access. This interaction can disrupt biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure.

    Benzothiazole: Contains a fused benzene ring, offering different properties.

    Thiazolidine: A saturated analog with different reactivity.

Uniqueness

5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide is unique due to its specific functional groups and the combination of thiazole and phenylhydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

64686-94-8

Molecular Formula

C16H14N4OS2

Molecular Weight

342.4 g/mol

IUPAC Name

4-amino-N',3-diphenyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide

InChI

InChI=1S/C16H14N4OS2/c17-14-13(15(21)19-18-11-7-3-1-4-8-11)23-16(22)20(14)12-9-5-2-6-10-12/h1-10,18H,17H2,(H,19,21)

InChI Key

ADQMXLVAJQXFLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N

Origin of Product

United States

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